Synthetic Yield in the Preparation of 4-(Methylthio)thiobenzamide from 4-Methylthiobenzonitrile
A key differentiation factor for procurement is the demonstrated synthetic accessibility of the compound from commercially available starting materials. The synthesis of 4-(methylthio)thiobenzamide from 4-methylthiobenzonitrile using O,O-diethyl dithiophosphate and hydrogen chloride in ethyl acetate proceeds with a reported yield of 68% under mild, room-temperature conditions . This yield serves as a benchmark for this specific synthetic route, establishing a clear baseline for process chemists evaluating cost and efficiency against alternative syntheses that may have lower yields or require more demanding conditions for other thiobenzamide derivatives.
| Evidence Dimension | Synthetic yield from 4-methylthiobenzonitrile |
|---|---|
| Target Compound Data | 68% yield |
| Comparator Or Baseline | Not available; yield is for this specific reaction and serves as a performance benchmark. |
| Quantified Difference | Not applicable; this is a single datapoint for a specific route. |
| Conditions | 4N HCl in ethyl acetate, O,O-diethyl dithiophosphate, 20°C, 22 hours |
Why This Matters
For procurement decisions involving custom synthesis or in-house production, a documented yield of 68% provides a quantifiable, cost-relevant benchmark that can be compared against alternative routes or the synthesis of other thiobenzamide analogs.
